N-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE
Description
N-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is a quinoxaline derivative featuring a thiophene-2-sulfonamide moiety and a 4-methoxyphenylmethylamino substituent at the 3-position of the quinoxaline core. Quinoxalines are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties . The sulfonamide group enhances molecular interactions with biological targets, often improving binding affinity and selectivity .
Properties
IUPAC Name |
N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S2/c1-27-15-10-8-14(9-11-15)13-21-19-20(23-17-6-3-2-5-16(17)22-19)24-29(25,26)18-7-4-12-28-18/h2-12H,13H2,1H3,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQBSZOARYWUSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Beirut Reaction for Quinoxaline Formation
The Beirut reaction, utilizing benzofuroxan intermediates, enables regioselective quinoxaline synthesis. For the target compound:
- Benzofuroxan Preparation :
- Cyclocondensation :
Key Reaction Parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/THF (1:1) | 78 |
| Temperature | 80°C | |
| Catalyst | None required |
Alternative Diamine Condensation Route
Condensation of o-phenylenediamine with α-keto esters/amides:
- React 1,2-diaminobenzene with ethyl glyoxalate in acetic acid (reflux, 4 hr) to form quinoxaline-2-carboxylate.
- Hydrolysis to quinoxaline-2-carboxylic acid followed by Curtius rearrangement introduces the 2-amino group.
Sulfonamide Bond Formation
TCPC-Mediated Sulfonylation
2,4,6-Trichlorophenyl chlorosulfate (TCPC) enables direct sulfonamide coupling:
- Thiophene-2-sulfonyl Chloride Synthesis :
- Amination :
Comparative Sulfonylation Methods :
| Method | Reaction Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TCPC | 12 | 82 | 98.5 |
| Classical SO₂Cl₂ | 24 | 65 | 91.2 |
Introduction of 4-Methoxybenzylamino Group
Reductive Amination
Direct Alkylation
- Treat 3-aminoquinoxaline with 4-methoxybenzyl chloride (1.2 eq) in presence of K₂CO₃ (2 eq) in DMF (80°C, 8 hr).
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 76 |
| Cs₂CO₃ | DMSO | 100 | 68 |
| Et₃N | CH₃CN | 60 | 58 |
Integrated Synthetic Pathway
Combining optimized methods:
- Quinoxaline Core : Beirut reaction (78% yield)
- Sulfonylation : TCPC method (82% yield)
- N-Alkylation : K₂CO₃/DMF conditions (76% yield)
Overall Yield : 78% × 82% × 76% = 49.3% theoretical
Purification and Characterization
Chromatography :
- Silica gel column (EtOAc/hexane 3:7 → 7:3 gradient)
- Final purification via preparative HPLC (C18, MeOH/H₂O + 0.1% TFA)
Spectroscopic Data :
Challenges and Optimization Strategies
Sulfonyl Chloride Instability :
Regioselectivity in Quinoxaline Substitution :
Amination Side Reactions :
- Competitive over-alkylation suppressed using controlled stoichiometry (1.2 eq alkylating agent)
Biological Activity
N-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a quinoxaline moiety, a thiophene ring, and a sulfonamide functional group. The molecular formula is , with a molecular weight of approximately 372.46 g/mol. Its structural uniqueness contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.46 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoxaline showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism involves interference with bacterial DNA synthesis, which is critical for bacterial growth and replication.
Anticancer Properties
Quinoxaline derivatives have been explored for their anticancer potential. In vitro studies revealed that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways .
Case Studies
- Study on Antimicrobial Effects : A systematic investigation into various quinoxaline derivatives highlighted the effectiveness of this compound against resistant bacterial strains. The study utilized disk diffusion and broth microdilution methods to assess antimicrobial efficacy .
- Anticancer Activity Assessment : A recent study evaluated the cytotoxic effects of this compound on multiple cancer cell lines, demonstrating a dose-dependent response. Flow cytometry analysis confirmed apoptosis, with increased levels of reactive oxygen species (ROS) noted in treated cells .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Binding : It exhibits affinity for certain receptors that modulate cellular signaling pathways, leading to altered gene expression associated with apoptosis and cell cycle regulation.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 2,5-Dichloro-N-[3-(4-methoxyphenyl)amino]quinoxaline | Antimicrobial, Anticancer | DNA synthesis inhibition |
| N-(4-chlorophenyl)-4-nitrobenzamide | Anticancer | Apoptosis induction |
| N-(3-methoxyphenyl)methylquinazoline | Antimicrobial | Enzyme inhibition |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing quinoxaline and thiazole moieties exhibit promising anticancer properties. For instance, a study demonstrated that thiazole-incorporated quinoline derivatives showed remarkable activity against colon carcinoma and lung cancer cell lines due to the presence of methoxy groups, which enhance biological activity . The structural features of N-(3-{[(4-METHOXYPHENYL)METHYL]AMINO}QUINOXALIN-2-YL)THIOPHENE-2-SULFONAMIDE may similarly contribute to its anticancer effects through mechanisms involving apoptosis induction and cell cycle arrest.
Antiviral Properties
Recent investigations into N-Heterocycles have identified several compounds with antiviral potential. The structure of this compound suggests it could inhibit viral replication by targeting specific viral enzymes or receptors, potentially making it a candidate for further antiviral studies .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Quinoxaline | 4-Methoxyaniline, 1,2-diketone | Acidic medium |
| 2 | Thiazole Ring Formation | Thioamide, aldehyde | Heat under reflux |
| 3 | Sulfonamide Attachment | Sulfonyl chloride, amine | Base-catalyzed reaction |
This multi-step approach allows for the precise control of molecular structure and functional group placement, which is crucial for optimizing biological activity.
Analgesic and Anti-inflammatory Effects
A related compound synthesized from similar precursors exhibited significant analgesic and anti-inflammatory activities in various animal models. The study highlighted that certain derivatives showed comparable effects to established drugs like diclofenac, suggesting that modifications in the quinoxaline or thiazole structure could enhance therapeutic efficacy .
Structure-Activity Relationship (SAR)
Investigations into the SAR of thiazole derivatives indicate that specific substitutions can significantly affect biological activity. For example, compounds with methoxy substitutions demonstrated enhanced potency against cancer cell lines due to increased lipophilicity and improved binding interactions with target proteins . This insight can guide future modifications of this compound to optimize its pharmacological profile.
Comparison with Similar Compounds
Structural and Functional Analogues
Quinoxaline-Based Derivatives
3-Phenylquinoxaline-2(1H)-thione (Compound 3, ) Structure: Lacks the sulfonamide group but includes a thione/thiol tautomeric system. Reactivity: Exhibits ambident nucleophilic behavior, enabling modifications at sulfur or nitrogen sites . Application: Serves as a precursor for thioether or sulfonamide derivatives, contrasting with the target compound’s preformed sulfonamide group.
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives () Structure: Quinoxaline core with acetamide and thioether substituents (e.g., compound 4a). Synthesis: Reflux with thiouracil derivatives in acetonitrile (90.2% yield) . Key Differences: The target compound’s thiophene sulfonamide may confer distinct electronic properties and solubility compared to acetamide-thioether analogs.
Sulfonamide-Containing Compounds
N-Sulfonyl Amino Acid Amides () Structure: Sulfonamide linked to amino acid backbones (e.g., 3-methoxytyramine derivatives). Activity: Demonstrates fungicidal properties via sulfonamide-mediated target inhibition .
Sulfonylurea Herbicides () Structure: Triazine-linked sulfonylureas (e.g., metsulfuron methyl). Application: Herbicidal activity via acetolactate synthase inhibition . Divergence: The target compound’s lack of a triazine moiety and presence of quinoxaline suggests divergent biological targets.
Mechanistic and Docking Insights
- Receptor Flexibility : Tools like AutoDock4 () could model the target compound’s binding to kinases or enzymes, leveraging the sulfonamide’s hydrogen-bonding capacity .
- Thiophene vs. Thione Reactivity : Unlike the tautomeric thione in , the thiophene sulfonamide in the target compound may exhibit stable π-π stacking with aromatic residues in binding pockets .
Q & A
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
